Butirosin sulfate
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Overview
Description
Butirosin sulfate is an aminoglycoside antibiotic complex that is effective against both Gram-positive and Gram-negative bacteria . It is primarily composed of butirosin A and butirosin B, with butirosin A being the major component . This compound is known for its broad-spectrum antibacterial activity and is particularly interesting due to its efficacy against Pseudomonas aeruginosa, including strains resistant to gentamicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butirosin sulfate is produced by the bacterium Bacillus circulans . The biosynthesis involves the transfer and deprotection of a unique amino acid side chain, specifically (S)-4-amino-2-hydroxybutyrate, which is transferred from an acyl carrier protein to the parent aminoglycoside ribostamycin . The protective γ-glutamyl group is then cleaved by a γ-glutamyl cyclotransferase mechanism .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans. The fermentation broth is then subjected to various purification steps to isolate the antibiotic complex .
Chemical Reactions Analysis
Types of Reactions: Butirosin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of butirosin that retain or enhance its antibacterial properties .
Scientific Research Applications
Butirosin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside biosynthesis and enzymatic mechanisms.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections caused by multi-drug resistant bacteria.
Industry: Utilized in the production of semi-synthetic antibiotics like amikacin and arbekacin.
Mechanism of Action
Butirosin sulfate exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis . This binding disrupts the translation process, leading to the death of the bacterial cell . The unique (S)-4-amino-2-hydroxybutyrate side chain protects the antibiotic from several common resistance mechanisms, making it effective against resistant strains .
Comparison with Similar Compounds
- Neomycin
- Kanamycin
- Gentamicin
- Streptomycin
Comparison: Butirosin sulfate is unique due to its broad-spectrum activity and its efficacy against gentamicin-resistant Pseudomonas aeruginosa . Unlike other aminoglycosides, it has a unique side chain that provides resistance to enzymatic degradation, enhancing its antibacterial potency .
Properties
CAS No. |
37330-37-3 |
---|---|
Molecular Formula |
C21H49N5O22S2 |
Molecular Weight |
787.8 g/mol |
IUPAC Name |
4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |
InChI Key |
IUQWHBUMCWSQIM-OXNIXSIASA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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